3-[(4-methylpiperazin-1-yl)sulfonyl]-N-[3-(pyrrolidin-1-yl)propyl]benzamide -

3-[(4-methylpiperazin-1-yl)sulfonyl]-N-[3-(pyrrolidin-1-yl)propyl]benzamide

Catalog Number: EVT-4593229
CAS Number:
Molecular Formula: C19H30N4O3S
Molecular Weight: 394.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol- 2-yl)propyl)benzamide

  • Compound Description: This compound is a benzamide derivative featuring a 1,3,4-oxadiazole ring substituted with a thioxo group. The crystal structure of this compound has been reported. []

4-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]-amino]-phenyl]benzamide methanesulphonate (Imatinib mesylate)

  • Compound Description: Imatinib mesylate is an antileukemic drug that functions as a cytostatic agent, inhibiting the growth of cancer cells. It exists in different crystalline forms, including a new η-modification. []

4-Alkoxy-2-[2-hydroxy-3-(4-o,m,p-halogenoaryl-1-piperazinyl)propyl]-6-methyl-1H-pyrrolo-[3,4-c]pyridine-1,3(2H)-diones

  • Compound Description: This series of compounds, featuring a pyrrolopyridine core structure, exhibited analgesic activity in the "writhing syndrome" test, surpassing the efficacy of acetylsalicylic acid. [, ]

3-(2-imidazo[1,2-b]pyridazin-3-yl-ethynyl)-4-methyl-N-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-benzamide (Ponatinib)

  • Compound Description: Ponatinib, an anti-cancer drug, exists in various salt forms, including bromhydrate and chloride salts, with different crystalline forms and an amorphous form reported. []

N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine

  • Compound Description: This compound serves as a high-affinity sigma receptor ligand. Research involving this compound focuses on developing sigma-2-selective ligands by modifying its polyamine structure. []

4-Methoxy-2-[3-(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine

  • Compound Description: This compound undergoes hydrolysis under various pH and temperature conditions, with different reaction pathways observed depending on these conditions. []
  • Compound Description: These compounds, classified as sigma receptor agonists, exhibit antidepressant-like activity in the forced-swimming test with mice. []

N-[4-phenyl(2-pyrimidinyl)-1-piperazinyl]alkyl (hydroxyalkyl)-3,4-pyridinedicarboximides

  • Compound Description: This series of compounds, containing a pyridinedicarboximide core, showed depressive effects on the central nervous system. []
  • Compound Description: These series of compounds were prepared from 3-(1-methyl-1H-imidazol-2-yl)propan-1-amine, reacting it with either a substituted benzoyl chloride or a substituted benzene sulfonyl chloride. []

4-(4-Methylpiperazine-1-ylmethyl)-N-[4-methyl-3-(4-pyridine-3-yl)pyrimidine-2-ylamino)phenyl]-benzamide

  • Compound Description: This compound, a known antitumor agent, forms various molecular salts including (D)-tartrate, (L)-tartrate, succinate, and malonate, which may offer improved pharmaceutical properties. [, ]

2-Chloro-5-[3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1-(2H)-pyrimidinyl]-4-fluoro-N-[[methyl-(1-methylethyl)amino]sulfonyl]benzamide

  • Compound Description: This compound exists in different forms, including crystalline forms and hydrates. This molecule is a phenyluracil derivative with reported applications in plant protection formulations. [, ]

1-[ω-(4-substituted phenyl-1-piperazinyl)alkyl]-3, 4-dihydro-2(1H)-quinolinone derivatives

  • Compound Description: This series of compounds was investigated for central nervous system-stimulating and antidepressant activity. These compounds interact with sigma receptors, influencing sleep time and recovery from coma in mice. []

N-(Adamantan-1-ylmethyl)-5-[(3R-aminopyrrolidin-1-yl)methyl]-2-chloro-benzamide, hydrochloride salt (AACBA; GSK314181A)

  • Compound Description: AACBA is a potent P2X7 receptor antagonist studied for its potential as an anti-inflammatory and analgesic therapy. It effectively reduces inflammation and pain in various animal models. []

(+)-4-[α(R)-α-[(2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl]-(3-methoxybenzyl)-N,N-diethylbenzamide] (SNC80)

  • Compound Description: SNC80, a selective δ-opioid receptor agonist, demonstrates stimulant-like effects in rodents and monkeys. Studies show that SNC80 enhances the locomotor-stimulating effects of monoamine transporter ligands. [, ]

N-[(1-butyl-2-pyrrolidinyl)methyl]-2-methyl-5-sulfamoyl-2,3-dihydrobenzofuran-7-carboxamide hydrochloride

  • Compound Description: This lipophilic substituted benzamide shows improved brain penetration compared to sulpiride, a known antipsychotic drug. []

N-[(2RS, 3RS)-1-benzyl-2-methyl-3-pyrrolidinyl]-5-chloro-2-methoxy-4-(methylamino) benzamide (YM-09151-2)

  • Compound Description: YM-09151-2, a potent neuroleptic agent, has been radiolabeled with carbon-14 and deuterium to investigate its metabolism and pharmacokinetics. []

N-[(2RS,3SR)-1-benzyl-2-methyl-3-pyrrolidinyl]-5-chloro-2-methoxy-4-methylaminobenzamide hydrochloride (YM-09151-1)

  • Compound Description: YM-09151-1, a neuroleptic drug, exhibits structural similarities to its diastereoisomer, YM-09151-2. Both anhydrous and monohydrate crystal forms of YM-09151-1 have been studied, revealing conformational flexibility. []

N-(ethyl-2-pyrrolidinyl-methyl)-2-methoxy-5-sulfamoyl benzamide (Sulpiride)

  • Compound Description: Sulpiride, a substituted benzamide, exhibits complex effects on gastrointestinal movements by acting on both cholinergic neurons and gastrointestinal smooth muscle. []

4-amino-N-1-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(ethylsulfonyl)-2-methoxybenzamide (Amisulpride)

  • Compound Description: Amisulpride, a neuroleptic drug, adopts a folded conformation stabilized by intramolecular hydrogen bonds. Its structure and potential for antipsychotic activity have been extensively studied. [, ]

N-((1-Allyl-2-pyrrolidinyl)methyl)-6-methoxy-1H-benzotriazole-5-carboxamide hydrochloride (Alizapride)

  • Compound Description: Alizapride, a neuroleptic drug, features a benzotriazole ring system connected to a substituted pyrrolidinylmethyl group via a carboxamide linker. Its crystal structure reveals a planar benzamide moiety stabilized by intramolecular hydrogen bonding. [, ]

(R)-N-[[1-(4-fluorobenzyl)-2-pyrrolidinyl]methyl]-5-bromo-2,3-dimethoxybenzamide, NCQ 115

  • Compound Description: NCQ 115, a dopamine D2 receptor antagonist, adopts a folded conformation, with the N-fluorobenzyl group and the benzamide moiety arranged in a sandwich-like manner. []

N-(Aryl)-3-[(4-phenyl-1-piperazinyl)methyl]benzamides

  • Compound Description: This series of compounds demonstrated potential as tyrosinase inhibitors, displaying competitive inhibition kinetics. []
  • Compound Description: These compounds, analogs of the σR antagonist rimcazole, demonstrate dual affinity for both σ receptors and the dopamine transporter (DAT). They can decrease cocaine self-administration in rats. []

N-[[1-{3-(1,2,3-triazol-1-yl)propyl}piperidin-4-yl]methyl]-4-amino-5-chloro-2-methoxybenzamide

  • Compound Description: This benzamide derivative acts as a 5-HT4 receptor agonist and is synthesized using a cost-effective method suitable for mass production. []

2-Methyl-1-[3-(4-morpholinyl)propyl]-5-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxamide (HC-067047)

  • Compound Description: HC-067047 is a selective TRPV4 antagonist. Studies show it can antagonize swelling and calcium ion influx in retinal Müller glia. []

(N-((1S)-1-{[4-((2S)-2-{[(2,4-dichlorophenyl)sulfonyl]amino}-3-hydroxypropanoyl)-1-piperazinyl]carbonyl}-3-methylbutyl)-1-benzothiophene-2-carboxamide (GSK1016790A)

  • Compound Description: GSK1016790A acts as a TRPV4 agonist. Research shows its effects on cell volume regulation and calcium signaling in retinal Müller glia. []

4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO)

  • Compound Description: Venetoclax N-oxide (VNO) is a potential oxidative impurity of Venetoclax, a BCL-2 inhibitor used to treat blood cancers. VNO forms during the oxidative stress degradation of Venetoclax. []

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity, VHA)

  • Compound Description: Venetoclax hydroxylamine impurity (VHA) is another potential oxidative impurity of Venetoclax, formed via the Meisenheimer rearrangement of VNO. []

Properties

Product Name

3-[(4-methylpiperazin-1-yl)sulfonyl]-N-[3-(pyrrolidin-1-yl)propyl]benzamide

IUPAC Name

3-(4-methylpiperazin-1-yl)sulfonyl-N-(3-pyrrolidin-1-ylpropyl)benzamide

Molecular Formula

C19H30N4O3S

Molecular Weight

394.5 g/mol

InChI

InChI=1S/C19H30N4O3S/c1-21-12-14-23(15-13-21)27(25,26)18-7-4-6-17(16-18)19(24)20-8-5-11-22-9-2-3-10-22/h4,6-7,16H,2-3,5,8-15H2,1H3,(H,20,24)

InChI Key

FZZOPBKFRQBUNY-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NCCCN3CCCC3

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NCCCN3CCCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.